
(S)-OMPT Triethylammonium salt
Übersicht
Beschreibung
Synthesis Analysis
Triethylammonium salts are synthesized through various chemical reactions, often involving the transfer of a proton from an acid to triethylamine, resulting in the formation of the desired salt. For example, triethylammonium-3, 5-dinitrosalicylate was synthesized and crystals grown using a slow solvent evaporation solution growth technique, demonstrating the typical approach for these compounds (Rajkumar & Chandramohan, 2017).
Molecular Structure Analysis
The molecular structure of triethylammonium salts is often characterized using spectroscopic techniques like FT-IR, UV-Vis-NIR, and NMR, alongside X-ray diffraction analysis. These methods confirm the presence of various functional groups, molecular geometry, and the nature of bonding within the crystals. For instance, the molecular and electronic structure of a specific triethylammonium salt was elucidated using theoretical studies and X-ray diffraction, highlighting the detailed structural insights obtainable for these compounds (Timoshenko et al., 2013).
Chemical Reactions and Properties
Triethylammonium salts participate in a variety of chemical reactions, reflecting their versatile chemical properties. The reactivity can be influenced by the nature of the anion in the salt, with different substituents affecting the chemical behavior. The study of these salts often involves examining their behavior in synthesis reactions, their stability under various conditions, and their reactivity towards different reagents.
Physical Properties Analysis
The physical properties of triethylammonium salts, such as solubility, melting point, and crystal structure, are critical for their practical applications. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are commonly used to study these properties, providing information on thermal stability and phase behavior. For example, the thermal and electrochemical characteristics of triethylammonium-based protic ionic liquids with sulfonic acids were analyzed, offering insights into their phase behavior and electrical conductivity (Shmukler et al., 2018).
Wissenschaftliche Forschungsanwendungen
-
Liquid-Repelling Surfaces
- Summary of the Application : Omniphobic surfaces, which repel virtually any liquid, have been developed for various applications . These surfaces could potentially be used in everything from ship hulls that reduce drag and increase efficiency, to coverings that resist stains and protect against damaging chemicals .
- Methods of Application or Experimental Procedures : Creating a surface that can shed virtually all liquids requires a precise kind of texture that creates an array of microscopic air pockets separated by pillars or ridges . These air pockets keep most of the liquid away from direct contact with the surface, preventing it from “wetting,” or spreading out to cover a whole surface .
- Results or Outcomes : The outcomes of these applications show that omniphobic surfaces can drastically reduce the effects of condensation .
- Ionic Liquids
- Summary of the Application : Ionic liquids, such as triethylammonium hydrogen sulfate, have been applied across various disciplines of science and engineering . While this specific ionic liquid does not contain (S)-OMPT Triethylammonium salt, it is possible that similar applications could be found for (S)-OMPT Triethylammonium salt.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications show that ionic liquids can be utilized in a wide range of scientific and engineering disciplines .
Eigenschaften
IUPAC Name |
N,N-diethylethanamine;[(2S)-3-dihydroxyphosphinothioyloxy-2-methoxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43O6PS.2C6H15N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(23)27-19-21(26-2)20-28-29(24,25)30;2*1-4-7(5-2)6-3/h10-11,21H,3-9,12-20H2,1-2H3,(H2,24,25,30);2*4-6H2,1-3H3/b11-10-;;/t21-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHELRVLEXVWOAY-JNYXYQEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=S)(O)O)OC.CCN(CC)CC.CCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=S)(O)O)OC.CCN(CC)CC.CCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H73N2O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-OMPT Triethylammonium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



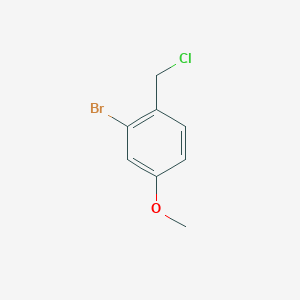
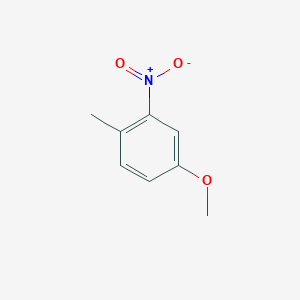
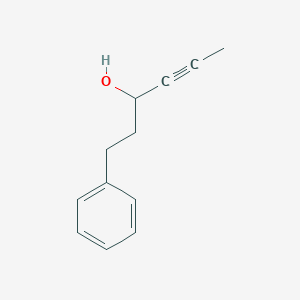



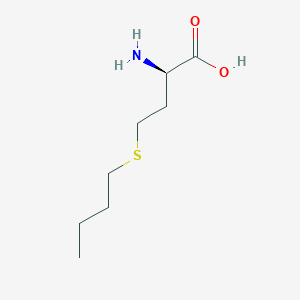

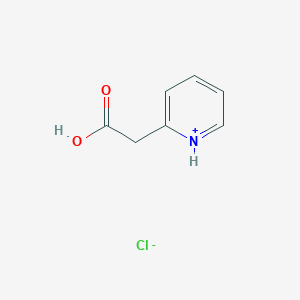
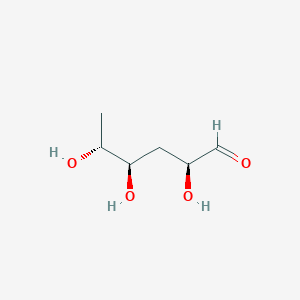



![2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24367.png)